molecular formula C3H7BrN2O B3052331 1-(2-Bromoethyl)urea CAS No. 40380-05-0

1-(2-Bromoethyl)urea

Cat. No.: B3052331
CAS No.: 40380-05-0
M. Wt: 167 g/mol
InChI Key: ZGGYEZGQRAXKSY-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)urea is an organic compound with the molecular formula C3H7BrN2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)urea can be synthesized through several methods. One common approach involves the reaction of urea with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the urea moiety.

Another method involves the reaction of urea with 2-bromoethylamine hydrobromide. This reaction is usually carried out in an aqueous medium, with the hydrobromide salt providing the necessary bromine source for the substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)urea undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by other nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes and carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethylurea, thiocyanatoethylurea, and methoxyethylurea.

    Oxidation: Products include 2-bromoacetaldehyde and 2-bromoacetic acid.

    Reduction: Products include 2-aminoethylurea.

Scientific Research Applications

1-(2-Bromoethyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)urea involves its interaction with biological molecules through nucleophilic substitution reactions. The bromine atom in the 2-bromoethyl group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activity, including its antimicrobial and anticancer effects.

Comparison with Similar Compounds

1-(2-Bromoethyl)urea can be compared with other similar compounds, such as:

    2-Bromoethylamine: Similar in structure but lacks the urea moiety, making it less versatile in certain synthetic applications.

    2-Chloroethylurea: Similar in structure but with a chlorine atom instead of bromine, which affects its reactivity and biological activity.

    2-Iodoethylurea:

The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromoethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGYEZGQRAXKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294795
Record name 1-(2-bromoethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40380-05-0
Record name N-(2-Bromoethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40380-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 98137
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040380050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-bromoethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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